β-D-GlcpNAc-(1->6)-D-GalpNAc

Vue d'ensemble

Description

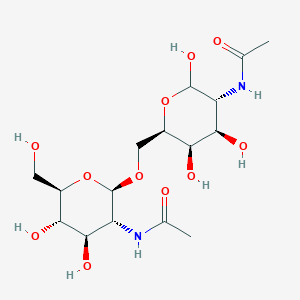

beta-D-GlcpNAc-(1->6)-D-GalpNAc: is an amino disaccharide consisting of 2-acetamido-2-deoxy-beta-D-glucopyranose and 2-acetamido-2-deoxy-D-galactopyranose joined by a (1→6) glycosidic bond . This compound is a part of the glycan family and plays a significant role in various biological processes.

Applications De Recherche Scientifique

Chemistry: beta-D-GlcpNAc-(1->6)-D-GalpNAc is used as a building block in the synthesis of complex glycans and glycoproteins. It is also used in the study of glycosylation processes and the development of glycan-based materials .

Biology: In biological research, this compound is used to study cell-cell interactions, signal transduction, and immune responses. It is also involved in the investigation of glycan structures on cell surfaces .

Medicine: It is also used in the study of diseases related to glycosylation disorders .

Industry: In the industrial sector, this compound is used in the production of bioactive materials, including biocompatible coatings and hydrogels. It is also utilized in the development of diagnostic tools and biosensors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GlcpNAc-(1->6)-D-GalpNAc typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactopyranose with 2-acetamido-2-deoxy-beta-D-glucopyranose. The reaction is catalyzed by glycosyltransferases under specific conditions to ensure the formation of the (1→6) glycosidic bond .

Industrial Production Methods: Industrial production of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that express the necessary glycosyltransferases. This method ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: beta-D-GlcpNAc-(1->6)-D-GalpNAc can undergo oxidation reactions, typically using oxidizing agents like periodate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the replacement of the acetamido group with other functional groups using specific reagents.

Common Reagents and Conditions:

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Mécanisme D'action

The mechanism of action of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The compound can also influence the immune response by interacting with immune cell receptors .

Comparaison Avec Des Composés Similaires

beta-D-GlcpNAc-(1->6)-D-GlcpNAc: An amino disaccharide consisting of two 2-acetamido-2-deoxy-beta-D-glucopyranose residues joined by a (1→6) glycosidic bond.

beta-D-GlcpNAc-(1->6)-GalNAc-ol: An amino disaccharide that is 2-acetamido-2-deoxy-D-galactitol in which the hydroxy group at position 6 of the galactitol moiety has been converted into the corresponding 2-acetamido-beta-D-glucopyranoside.

Uniqueness: beta-D-GlcpNAc-(1->6)-D-GalpNAc is unique due to its specific glycosidic linkage and the presence of both glucopyranose and galactopyranose units. This structural uniqueness allows it to participate in distinct biological processes and interactions compared to other similar compounds .

Activité Biologique

The compound beta-D-GlcpNAc-(1->6)-D-GalpNAc , a glycosylated molecule featuring a linkage between N-acetylglucosamine and galactosamine, plays a significant role in various biological processes. This article explores its biological activity, including cell recognition, immune response modulation, and potential implications in disease diagnostics.

Structural Overview

beta-D-GlcpNAc-(1->6)-D-GalpNAc is characterized by a specific glycosidic bond that connects N-acetylglucosamine (GlcNAc) to galactosamine (GalNAc). The structure can be represented as follows:

This configuration is crucial for its interaction with various biological receptors and its participation in cellular processes.

1. Cell Recognition

This compound is involved in cell recognition processes, acting as a ligand for selectins, which are cell adhesion molecules critical for immune responses. By binding to selectins, beta-D-GlcpNAc-(1->6)-D-GalpNAc facilitates cell-cell interactions essential for immune cell trafficking and inflammation responses.

2. Role in Disease

Recent studies have indicated that elevated levels of beta-D-GlcpNAc-(1->6)-D-GalpNAc may serve as biomarkers for certain cancers, including gastric, colorectal, and pancreatic cancers. Research has shown that patients with these cancers exhibit increased concentrations of this trisaccharide in their blood and urine, suggesting its potential utility in cancer diagnostics .

Case Study 1: Cancer Biomarker Potential

A study analyzed the presence of beta-D-GlcpNAc-(1->6)-D-GalpNAc in patients diagnosed with various types of cancer. The results indicated a statistically significant increase in the levels of this compound among cancer patients compared to healthy controls. This suggests that it may function as a reliable biomarker for early detection and monitoring of disease progression.

Case Study 2: Immune Response Modulation

Another investigation focused on the interaction between beta-D-GlcpNAc-(1->6)-D-GalpNAc and selectins during inflammatory responses. The findings revealed that this compound enhances the adhesion of leukocytes to the endothelium, promoting their migration to sites of inflammation. This highlights its importance in modulating immune responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-D-Galp-(1->4)-Beta-D-GlcpNAc | Contains a (1→4) linkage instead of (1→3) | Important for blood group antigens |

| Alpha-D-Galp-(1->4)-Beta-D-Galp | Different linkage type (alpha vs. beta) | Commonly found in human blood group substances |

| Beta-D-Manp-(1->4)-Beta-D-GlcpNAc | Features a mannose residue instead of galactose | Key component of certain bacterial polysaccharides |

This table illustrates the unique structural characteristics of beta-D-GlcpNAc-(1->6)-D-GalpNAc compared to other similar compounds, emphasizing its specific biological roles.

Propriétés

IUPAC Name |

N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQSCCJIAFAQX-CHCYTSQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436103 | |

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452316-31-3 | |

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.